molecular formula C16H11ClN2O B14683883 3-Chloro-5,6-diphenylpyrazin-2(1h)-one CAS No. 25468-59-1

3-Chloro-5,6-diphenylpyrazin-2(1h)-one

Cat. No.: B14683883
CAS No.: 25468-59-1
M. Wt: 282.72 g/mol
InChI Key: LYFGSBZPOGZMFW-UHFFFAOYSA-N
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Description

3-Chloro-5,6-diphenylpyrazin-2(1h)-one is a heterocyclic compound that contains a pyrazine ring substituted with chlorine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-diphenylpyrazin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of 3-chloropyrazine-2-carboxylic acid with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions may include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper compounds.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-diphenylpyrazin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to less oxidized forms, possibly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions, where the chlorine atom can be replaced by other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized pyrazine derivative, while substitution could result in a variety of substituted pyrazine compounds.

Scientific Research Applications

3-Chloro-5,6-diphenylpyrazin-2(1h)-one may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-diphenylpyrazin-2(1h)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-5,6-diphenylpyrazin-2(1h)-one might include other substituted pyrazines, such as:

  • 3-Chloro-5,6-diphenylpyrazine
  • 3-Bromo-5,6-diphenylpyrazin-2(1h)-one
  • 3-Chloro-5,6-diphenylpyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-5,6-diphenyl-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-15-16(20)19-14(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFGSBZPOGZMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299356
Record name 3-chloro-5,6-diphenylpyrazin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25468-59-1
Record name NSC129588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-5,6-diphenylpyrazin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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